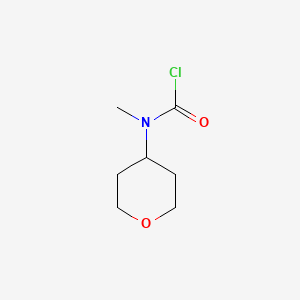

N-methyl-N-(oxan-4-yl)carbamoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(oxan-4-yl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-9(7(8)10)6-2-4-11-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFUXLPVGAMXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220641-84-9 | |

| Record name | N-methyl-N-(oxan-4-yl)carbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methyl N Oxan 4 Yl Carbamoyl Chloride and Analogues

Phosgenation and Phosgene-Surrogate Strategies in Carbamoyl (B1232498) Chloride Synthesiswikipedia.orgnih.govnih.gov

The reaction of amines with phosgene (B1210022) or its surrogates remains a primary method for the synthesis of carbamoyl chlorides. wikipedia.org Phosgene (COCl₂) and its equivalents introduce a carbonyl chloride moiety (–COCl) onto the nitrogen atom of a secondary amine.

The direct phosgenation of secondary amines, such as N-methyl-tetrahydropyran-4-amine, is a well-established method for producing N,N-disubstituted carbamoyl chlorides. wikipedia.orgnih.gov The reaction proceeds via the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of phosgene. This forms a carbamoyl chloride and generates hydrogen chloride (HCl) as a byproduct. wikipedia.org

A critical aspect of this synthesis is managing the HCl byproduct. The HCl can react with the starting amine to form a non-nucleophilic ammonium (B1175870) salt, effectively removing it from the reaction and reducing the yield. To mitigate this, an HCl scavenger, such as pyridine (B92270) or triethylamine (B128534), is often employed. nih.govacs.org However, the choice of base is crucial, as tertiary amines like triethylamine can sometimes undergo dealkylation by phosgene, leading to the formation of undesired carbamoyl chloride byproducts. nih.govacs.org Careful adjustment of experimental conditions, including temperature, solvent, and the rate of addition, is necessary to optimize the yield and purity of the desired carbamoyl chloride. nih.govgoogle.com

Table 1: Factors in Direct Phosgenation Yield Optimization

| Factor | Consideration | Rationale |

| HCl Scavenger | Use of a non-nucleophilic base (e.g., pyridine). nih.gov | Prevents protonation of the starting amine, which would render it unreactive. |

| Stoichiometry | Careful control of phosgene and amine ratios. | Excess phosgene can lead to side reactions, while excess amine is consumed by the HCl byproduct if no scavenger is used. |

| Temperature | Typically performed at low temperatures (e.g., 0°C). tandfonline.com | Controls the reaction rate and minimizes the formation of byproducts like symmetrical ureas. |

| Solvent | Use of inert solvents (e.g., dichloromethane, toluene). nih.govchemicalbook.com | Solubilizes reactants without participating in the reaction. |

To avoid the significant hazards associated with handling gaseous phosgene, precursors that generate phosgene in situ can be used. Diphosgene (trichloromethyl chloroformate) is a liquid that decomposes into two equivalents of phosgene upon heating or catalysis. wikipedia.org This allows for the gradual release of phosgene into the reaction mixture, providing better control over the reaction and improving safety, particularly in laboratory settings. wikipedia.orgsigmaaldrich.com Similarly, triphosgene (B27547), a solid, can be used to generate phosgene under controlled conditions.

Triphosgene (bis(trichloromethyl)carbonate) and diphosgene are widely accepted as safer, solid and liquid surrogates for phosgene, respectively. acs.orgwikipedia.org

Triphosgene: As a stable, crystalline solid, triphosgene is considerably easier and safer to handle, transport, and store than gaseous phosgene. acs.orgnih.gov It is often the reagent of choice for laboratory-scale syntheses. acs.org One molecule of triphosgene is equivalent to three molecules of phosgene, and it is typically used in stoichiometric amounts (0.34 to 0.37 equivalents relative to the amine). acs.orgtandfonline.com Reactions using triphosgene can produce carbamoyl chlorides in high yields, often with fewer byproducts compared to direct phosgenation. nih.govacs.org

Diphosgene: This liquid reagent is also easier to handle than phosgene gas but shares comparable toxicity. wikipedia.org It serves as a source of two equivalents of phosgene and is used in various organic syntheses, including the conversion of secondary amines into carbamoyl chlorides. wikipedia.org

While these surrogates offer significant handling advantages, the phosgene generated in situ still possesses the same high toxicity. Therefore, all manipulations must be conducted with extreme caution in a well-ventilated fume hood.

Table 2: Comparison of Phosgene and its Surrogates

| Reagent | Physical State | Molar Equivalents of Phosgene | Key Advantages | Key Disadvantages |

| Phosgene | Gas | 1 | High reactivity, economical for industrial scale. sigmaaldrich.com | Extremely toxic, difficult to handle. sigmaaldrich.com |

| Diphosgene | Liquid | 2 | Liquid state allows for easier measurement and handling than gas. wikipedia.org | High toxicity, comparable to phosgene. wikipedia.org |

| Triphosgene | Solid | 3 | Solid, stable, and safer to handle and store. acs.orgnih.gov | Higher cost, requires careful stoichiometric control. |

Exploration of Alternative, Phosgene-Free Synthetic Routes for Carbamoyl Chlorideswikipedia.orgmdpi.com

Growing concerns over the environmental impact and acute toxicity of phosgene and its direct surrogates have driven research into phosgene-free synthetic methodologies.

A notable phosgene-free route involves the addition of hydrogen chloride (HCl) to an isocyanate. wikipedia.org This reaction is typically reversible and provides a direct pathway to N-monosubstituted carbamoyl chlorides (RNHCOCl). nih.govnih.gov

RNCO + HCl ⇌ RNHCOCl wikipedia.org

While effective for producing carbamoyl chlorides with an N-H bond, this method is not directly applicable to the synthesis of N,N-disubstituted analogues like N-methyl-N-(oxan-4-yl)carbamoyl chloride, as it requires an N-substituted isocyanate as the starting material. However, it represents an important phosgene-free strategy within the broader class of carbamoyl chloride synthesis. nih.gov

Carbon dioxide (CO₂) is an attractive alternative C1 feedstock for chemical synthesis due to its low cost, abundance, and non-toxicity. mdpi.com Strategies utilizing CO₂ for carbamoylation involve the reaction of an amine with CO₂ to form a carbamic acid or a carbamate (B1207046) salt intermediate. nih.govnih.gov

The initial reaction of a secondary amine with CO₂ can be represented as: R₂NH + CO₂ → R₂NCOOH (Carbamic acid)

This carbamic acid intermediate is generally unstable but can be trapped or converted in situ. To form the desired carbamoyl chloride, a subsequent step involving a chlorinating agent (e.g., thionyl chloride, SOCl₂) would be necessary to convert the carboxylic acid group into an acid chloride. This two-step, one-pot approach avoids the use of phosgene entirely. While this methodology is promising for creating greener synthetic pathways, further research is needed to optimize reaction conditions and expand its applicability for a wide range of substrates. mdpi.comorganic-chemistry.org

Novel Catalyst Systems for Carbamoyl Chloride Formation

The traditional synthesis of carbamoyl chlorides often involves the use of highly toxic and hazardous phosgene or its derivatives. nih.gov Consequently, a significant research effort has been directed towards developing safer and more efficient catalytic systems that either utilize phosgene alternatives or enhance the efficiency of traditional methods, minimizing risks. researchgate.netresearchgate.net

Recent advancements have seen the emergence of transition metal catalysts and organocatalysts for the formation of the carbamoyl chloride moiety. Transition metal-catalyzed reactions, for instance, have shown promise in activating secondary amines for subsequent carbonylation. rsc.org While direct catalytic systems for N-methyl-N-(oxan-4-yl)carbamoyl chloride are not extensively documented, analogous transformations provide a strong basis for potential catalytic routes. For example, nickel-catalyzed carbamoylation of unactivated alkenes has been demonstrated for the stereoselective construction of lactams, indicating the potential for metal-catalyzed C-N bond formation involving carbamoyl chloride precursors. researchgate.net

Phosgene-free methods are of particular interest. One innovative approach involves the use of dimethyl carbonate (DMC) as a green and safe carbonylating agent. researchgate.net Heterogeneous catalysts, such as zinc carbonate or Zirconium-based metal-organic frameworks (Zr-MOF-808), have been effectively employed for the carbamoylation of anilines with DMC under continuous-flow conditions, a technique adaptable to aliphatic amines like N-methyl-N-(oxan-4-yl)amine. researchgate.net Another novel, phosgene-free method utilizes chlorocarbonylsulfenyl chloride as a carbonylating agent in a convenient one-pot procedure for preparing N,N-disubstituted carbamoyl chlorides. researchgate.net Furthermore, visible-light-induced in-situ generation of phosgene from chloroform (B151607) in the presence of chlorine dioxide offers a safer alternative for constructing carbamoyl chlorides.

Organic catalysts have also been explored for the generation of carbamoyl radicals from their corresponding chlorides. For instance, a nucleophilic organic catalyst can use low-energy photons to generate carbamoyl radicals, which can then participate in various synthetic transformations. nih.gov This method opens up new avenues for the functionalization of molecules using carbamoyl chloride intermediates.

Table 1: Comparison of Catalyst Systems for Carbamoylation Reactions

| Catalyst System | Carbonyl Source | Substrate Example | Key Advantages | Ref. |

|---|---|---|---|---|

| Zinc Carbonate | Dimethyl Carbonate | Aniline (B41778) | Phosgene-free, green reagent, suitable for continuous-flow | researchgate.net |

| Zr-MOF-808 | Dimethyl Carbonate | Anilines | Heterogeneous, reusable, mild conditions | researchgate.net |

| Chlorocarbonylsulfenyl Chloride | N/A | Secondary Amines | Phosgene-free, one-pot procedure | researchgate.net |

| Visible Light / ClO₂ | Chloroform | Secondary Amines | In-situ phosgene generation, enhanced safety | researchgate.net |

| Nucleophilic Organic Catalyst | N/A (Radical generation) | N,N-Dimethylcarbamoyl chloride | Metal-free, radical-based functionalization | nih.gov |

Stereoselective Synthesis of Oxan-4-yl Precursors and Their Integration

The oxane (tetrahydropyran) ring is a prevalent motif in numerous biologically active molecules, making the stereocontrolled synthesis of its derivatives a critical aspect of pharmaceutical development. nih.govwhiterose.ac.uk The precursor to the target molecule, N-methyl-N-(oxan-4-yl)amine, can be derived from stereochemically defined 4-amino-tetrahydropyran intermediates.

Several powerful strategies have been developed for the asymmetric synthesis of substituted tetrahydropyrans. Ruthenium-catalyzed reactions have proven particularly effective. For instance, a Ru-catalyzed dynamic kinetic resolution (DKR) reduction can establish two adjacent stereocenters in a single step, which can be followed by a Ru-catalyzed cycloisomerization to construct the dihydropyran ring. nih.gov Subsequent functionalization, such as hydroboration and oxidation, can yield highly functionalized pyranone scaffolds that are precursors to aminotetrahydropyrans. nih.gov

Organocatalysis also offers a robust platform for the enantioselective synthesis of pyran derivatives. Chiral secondary amines can catalyze the reaction between α,β-unsaturated aldehydes and 1,3-diones to form functionalized 3,4-dihydropyrans with excellent enantioselectivity. au.dk Similarly, chiral phosphoric acids have been used to catalyze intramolecular oxa-Michael cyclizations to produce spirocyclic tetrahydropyrans with high enantiomeric excess. whiterose.ac.uk

More direct approaches to aminotetrahydropyrans involve the functionalization of the pre-formed ring. A palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran has been demonstrated, followed by a diastereoselective α-alkylation or arylation to create highly substituted derivatives. nih.gov Biocatalysis, using engineered enzymes like monoamine oxidases, provides a sustainable method for the deracemization of chiral amines, which could be applied to racemic 4-aminotetrahydropyran (B1267664) precursors to obtain enantiomerically pure material. nih.gov

Once the stereochemically defined N-methyl-N-(oxan-4-yl)amine precursor is obtained, its integration into the final carbamoyl chloride is typically achieved through reaction with a phosgene equivalent. The use of triphosgene in the presence of a non-nucleophilic base like pyridine or an inorganic base such as sodium bicarbonate is a common and effective method. nih.govgoogle.com

Table 2: Selected Methodologies for Stereoselective Oxane Precursor Synthesis

| Method | Catalyst / Reagent | Key Transformation | Stereoselectivity | Ref. |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | Ruthenium Complex | Reduction of β-keto ester | High | nih.gov |

| Asymmetric Cycloaddition | Chiral Secondary Amine | Michael addition / Cyclization | up to 97% ee | au.dk |

| C-H Functionalization | Palladium(II) Catalyst | γ-methylene C–H arylation | High diastereoselectivity | nih.gov |

| Intramolecular oxa-Michael | Chiral Phosphoric Acid | Cyclization of unsaturated thioester | up to 99% ee | whiterose.ac.uk |

| Biocatalytic Deracemization | Monoamine Oxidase (engineered) | Kinetic resolution of amine | High enantioselectivity | nih.gov |

Process Research and Development for Scalable and Sustainable Synthesis of N-methyl-N-(oxan-4-yl)carbamoyl Chloride

The transition from laboratory-scale synthesis to industrial manufacturing requires a focus on process optimization to ensure safety, scalability, cost-effectiveness, and sustainability. alliedacademies.org For N-methyl-N-(oxan-4-yl)carbamoyl chloride, this involves addressing the hazards associated with phosgene and developing robust, high-yield procedures. researchgate.net

A key strategy for scalable synthesis is the replacement of gaseous phosgene with safer, easier-to-handle alternatives. Triphosgene (bis(trichloromethyl) carbonate), a solid, is a widely used substitute. nih.govgoogle.com Processes have been developed that utilize triphosgene with an inorganic base like sodium bicarbonate in a halogenated organic solvent, which provides the desired carbamoyl chloride in high purity and yield (>98%) without the need to handle phosgene gas directly. google.com This approach is suitable for industrial-scale manufacture. google.com

The principles of green chemistry are increasingly being integrated into process development to minimize environmental impact. uniroma1.itjcchems.com This includes the selection of greener solvents. For example, 4-methyltetrahydropyran (4-MeTHP) has been identified as a versatile and more sustainable alternative to traditional ether solvents like THF or halogenated solvents. unito.itresearchgate.net Its properties make it suitable for a range of reactions, including those involving organometallic reagents which might be used in precursor synthesis. unito.it

Continuous-flow technology offers significant advantages for process intensification and safety, particularly for reactions involving hazardous reagents. researchgate.net The in-situ generation and immediate consumption of reactive intermediates like phosgene or the use of phosgene-free methods (e.g., with dimethyl carbonate) in a continuous-flow reactor can minimize risk and improve process control and efficiency. researchgate.netresearchgate.net Such systems can lead to higher yields, better product quality, and a safer manufacturing environment. alliedacademies.org The optimization of reaction parameters such as temperature, flow rate, and reagent stoichiometry is crucial for the successful implementation of these scalable processes. researchgate.netalliedacademies.org

Table 3: Process Development Strategies for Scalable and Sustainable Synthesis

| Strategy | Key Feature | Example Application | Advantages | Ref. |

|---|---|---|---|---|

| Phosgene Substitute | Use of solid triphosgene | Reaction of amine with triphosgene and NaHCO₃ | Enhanced safety, ease of handling, high yield (>98%) | google.com |

| Green Solvents | Replacement of hazardous solvents | Use of 4-MeTHP in organometallic steps | Reduced environmental impact, potential for recycling | unito.itresearchgate.net |

| Continuous-Flow Processing | Reactions in a microreactor or tubular reactor | Carbamoylation using dimethyl carbonate | Improved safety, better process control, higher efficiency | researchgate.netresearchgate.net |

| Process Optimization | Systematic study of reaction variables | Vilsmeier reactions, API synthesis | Increased yield, reduced costs, enhanced safety and consistency | alliedacademies.orgresearchgate.net |

Mechanistic Investigations of N Methyl N Oxan 4 Yl Carbamoyl Chloride Reactivity

Solvolysis Reactions: Kinetics and Mechanistic Pathways

Solvolysis reactions of N,N-disubstituted carbamoyl (B1232498) chlorides, including N-methyl-N-(oxan-4-yl)carbamoyl chloride, involve the reaction of the substrate with a solvent that acts as the nucleophile. These reactions typically proceed through a unimolecular (SN1) pathway, where the rate-determining step is the ionization of the carbon-chlorine bond to form a resonance-stabilized carbamoyl cation and a chloride ion. nih.govnih.gov This intermediate is then rapidly captured by a solvent molecule. nih.gov The stability of the carbamoyl cation is enhanced by the electron-donating nitrogen atom, which favors the ionization mechanism over a bimolecular addition-elimination pathway. researchgate.net

In the presence of water, N,N-disubstituted carbamoyl chlorides undergo hydrolysis. nih.gov The reaction initially yields a carbamic acid intermediate, which is unstable and rapidly decomposes to produce a secondary amine and carbon dioxide. nih.gov For N-methyl-N-(oxan-4-yl)carbamoyl chloride, the final products would be N-methyl-oxan-4-amine, carbon dioxide, and hydrochloric acid.

Kinetic studies on analogous compounds, such as N,N-dimethylcarbamoyl chloride, confirm that the hydrolysis is significantly faster than that of related chloroformates. nih.gov The rate of hydrolysis is influenced by the substituents on the nitrogen atom. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of ethyl groups stabilizing the intermediate carbamoyl cation. nih.gov At very low substrate concentrations, the reaction follows first-order kinetics; however, at higher concentrations, a decrease in the specific rate as the reaction progresses can be observed. This is attributed to a common ion effect, where the liberated chloride ion can recombine with the carbamoyl cation, thus inhibiting the forward reaction. nih.gov

Table 1: Relative Rates of Ethanolysis for Various N,N-Disubstituted Carbamoyl Chlorides at 50.0 °C

| Compound | Relative Rate |

|---|---|

| 4-morpholinecarbonyl chloride | 0.60 |

| N,N-dimethylcarbamoyl chloride | 1.00 |

| N,N-di-n-butylcarbamoyl chloride | 2.8 |

| N,N-di-n-propylcarbamoyl chloride | 3.0 |

| N,N-diethylcarbamoyl chloride | 4.5 |

| 1-piperidinecarbonyl chloride | 8.36 |

| N,N-diisopropylcarbamoyl chloride | 232 |

Data sourced from comparative studies on carbamoyl chloride reactivity. nih.gov

When N-methyl-N-(oxan-4-yl)carbamoyl chloride reacts with an alcohol or a phenol (B47542), the corresponding stable carbamate (B1207046) ester (urethane) is formed along with hydrochloric acid. nih.govwikipedia.org This reaction, known as alcoholysis or phenolysis, follows the same SN1 mechanistic framework as hydrolysis. nih.gov The carbamoyl cation generated in the rate-determining step is captured by the alcohol or phenol nucleophile. wikipedia.org

Product selectivity studies in mixed aqueous-alcoholic solvents have been used to probe the reaction mechanism. For N,N-dimethylcarbamoyl chloride in ethanol-water mixtures, the product ratio of carbamate ester to hydrolysis-derived amine is analyzed to determine a selectivity value, S. This value provides insight into the nature of the intermediate and its reactions with competing nucleophiles. nih.gov

The Kinetic Solvent Isotope Effect (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O, CH₃OH) versus its deuterated counterpart (e.g., D₂O, CH₃OD), is a powerful tool for elucidating reaction mechanisms. nih.gov For the solvolysis of N,N-disubstituted carbamoyl chlorides, the KSIE values (kH/kD) are typically found to be in the range of 1.2 to 1.5. nih.govresearchgate.net

These low KSIE values are characteristic of ionization (SN1) mechanisms, where the solvent is only weakly involved in the transition state of the rate-determining step. nih.gov In contrast, mechanisms involving significant nucleophilic participation or general-base catalysis by a second solvent molecule, such as an addition-elimination pathway, would exhibit much larger KSIE values (typically > 1.7). nih.govkoreascience.kr The observed low values for compounds like N,N-dimethylcarbamoyl chloride strongly support the SN1 pathway. nih.gov

Table 2: Kinetic Solvent Isotope Effect (KSIE) for Solvolysis of N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C

| Substrate | Solvent System | kH/kD |

|---|---|---|

| N,N-dimethylcarbamoyl chloride | MeOH/MeOD | 1.21 ± 0.02 |

| N,N-dimethylcarbamoyl chloride | H₂O/D₂O | 1.27 ± 0.02 |

These values are indicative of an ionization pathway with minimal solvent participation in the rate-determining step. nih.govresearchgate.net

The Grunwald-Winstein equation is a linear free energy relationship used to quantify the effect of the solvent on solvolysis rates. iupac.org The extended (two-term) Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, is particularly useful. nih.govniu.edu In this equation:

k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively. nih.gov

m is the sensitivity of the solvolysis rate to the solvent's ionizing power (YCl). nih.gov

l is the sensitivity to the solvent's nucleophilicity (NT). nih.gov

The l/m ratio provides insight into the degree of nucleophilic solvent assistance in the transition state. koreascience.kr

Studies on various N,N-disubstituted carbamoyl chlorides show significant sensitivity to solvent ionizing power (moderate to high 'm' values) and a lesser but appreciable sensitivity to solvent nucleophilicity ('l' values). nih.govmdpi.com For example, the analysis of N,N-dimethylcarbamoyl chloride solvolysis across 21 solvents yielded an 'l' value of 0.69 and an 'm' value of 0.81 (using NT and YCl scales), corresponding to an l/m ratio of 0.85. nih.gov These values are consistent with an SN1 mechanism that involves strong solvation of the developing carbamoyl cation, with some degree of nucleophilic solvent assistance stabilizing the transition state. nih.govresearchgate.net

Table 3: Grunwald-Winstein Parameters for Solvolysis of Various Carbamoyl Chlorides

| Compound | l value | m value | l/m ratio |

|---|---|---|---|

| N,N-dimethylcarbamoyl chloride | 0.69 ± 0.05 | 0.81 ± 0.04 | 0.85 |

| 4-morpholinecarbonyl chloride | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 |

| N-methyl-N-phenylcarbamoyl chloride | 0.40 ± 0.08 | 0.51 ± 0.05 | 0.78 |

Parameters obtained from correlations using the extended Grunwald-Winstein equation. nih.gov

Nucleophilic Acyl Substitution Reactions at the Carbamoyl Carbon

The solvolysis reactions described above are specific examples of a broader class of reactions known as nucleophilic acyl substitution. vanderbilt.edulibretexts.org The general mechanism involves a two-step addition-elimination sequence, although for carbamoyl chlorides, the pathway is better described as ionization followed by nucleophilic capture (SN1). nih.govuomustansiriyah.edu.iq The carbonyl carbon in N-methyl-N-(oxan-4-yl)carbamoyl chloride is electrophilic and is attacked by a nucleophile. byjus.com

Besides water and alcohols, other nucleophiles such as primary and secondary amines can react with N,N-disubstituted carbamoyl chlorides to form the corresponding N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted ureas. nih.gov The reaction with ammonia (B1221849) or amines is generally rapid. nih.gov These reactions are fundamental in synthetic chemistry for constructing urea (B33335) and carbamate linkages. organic-chemistry.orgnih.gov The reactivity order for acyl chlorides in nucleophilic acyl substitution is generally high due to the electron-withdrawing nature of the chlorine atom, which polarizes the carbonyl group and makes the chloride a good leaving group. uomustansiriyah.edu.iq

Thermal and Chemical Decomposition Pathways and Stability Profiling

N,N-disubstituted carbamoyl chlorides, such as N-methyl-N-(oxan-4-yl)carbamoyl chloride, are generally more stable than their N-monosubstituted counterparts. nih.govresearchgate.net N-monosubstituted carbamoyl chlorides can decompose by eliminating hydrogen chloride to form isocyanates. nih.govresearchgate.net This pathway is not available for N,N-disubstituted derivatives.

The primary chemical decomposition pathway in the presence of nucleophiles (especially protic solvents like water) is solvolysis, as detailed previously. nih.govnih.gov In aqueous environments, the hydrolysis of N,N-dimethylcarbamoyl chloride is rapid, with a reported half-life of about 6 minutes at 0 °C. nih.govwikipedia.org Therefore, N-methyl-N-(oxan-4-yl)carbamoyl chloride is expected to be sensitive to moisture and should be handled under anhydrous conditions to prevent decomposition.

Radical-Mediated Transformations Involving Nitrogen-Centered Radicals

The study of nitrogen-centered radicals (NCRs) has become a significant area of interest in organic synthesis due to their unique reactivity. acs.orgnih.gov These highly reactive intermediates can participate in a variety of transformations, including hydrogen atom transfer (HAT), β-scission, and addition to unsaturated systems. nih.govprinceton.edu While specific studies on N-methyl-N-(oxan-4-yl)carbamoyl chloride are not extensively documented, its structure allows for theoretical exploration of potential radical-mediated pathways.

The generation of a nitrogen-centered radical from N-methyl-N-(oxan-4-yl)carbamoyl chloride would likely involve the homolytic cleavage of the N-Cl bond. This can be initiated by various methods, such as photolysis, thermolysis, or through the use of a radical initiator. nih.gov

Once formed, the N-methyl-N-(oxan-4-yl)carbamoyl radical could undergo several potential transformations. One plausible pathway is an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). In this process, the nitrogen radical abstracts a hydrogen atom from a carbon atom five positions away. Within the N-methyl-N-(oxan-4-yl)carbamoyl radical, the most likely sites for a 1,5-HAT are the C-H bonds on the oxane ring at the 2 and 6 positions. This would result in the formation of a carbon-centered radical on the oxane ring.

The subsequent fate of this carbon-centered radical intermediate would depend on the reaction conditions. For instance, it could be trapped by a halogenating agent to yield a halogenated carbamate, or it could participate in further radical cyclization or rearrangement reactions.

Below is a hypothetical reaction scheme illustrating a potential radical-mediated transformation of N-methyl-N-(oxan-4-yl)carbamoyl chloride.

| Step | Description | Intermediate/Product |

| 1 | Homolytic cleavage of the N-Cl bond | N-methyl-N-(oxan-4-yl)carbamoyl radical |

| 2 | Intramolecular 1,5-hydrogen atom transfer (HAT) | Carbon-centered radical on the oxane ring |

| 3 | Radical trapping with a halogen source (X2) | Halogenated carbamate product |

It is important to note that the efficiency and selectivity of such radical-mediated transformations would be influenced by various factors, including the choice of radical initiator, solvent, temperature, and the presence of any radical trapping agents.

Rearrangement Reactions and Their Impact on Product Distribution

Rearrangement reactions are a fundamental class of transformations in organic chemistry, often proceeding through ionic or radical intermediates to yield structurally diverse products. wiley-vch.de In the context of N-methyl-N-(oxan-4-yl)carbamoyl chloride, potential rearrangement pathways could be initiated by the formation of a carbamoyl cation or a nitrogen-centered radical, as discussed previously.

The solvolysis of carbamoyl chlorides, for instance, is known to proceed through an SN1 mechanism involving the formation of a carbamoyl cation intermediate. nih.gov The stability of this intermediate is crucial for the reaction to occur. For N-methyl-N-(oxan-4-yl)carbamoyl chloride, the formation of the corresponding N-methyl-N-(oxan-4-yl)carbamoyl cation could potentially lead to rearrangement reactions.

One hypothetical rearrangement could involve the oxane ring. For example, a Wagner-Meerwein type rearrangement could occur if a carbocation is formed on the oxane ring, which could be initiated by the departure of a leaving group induced by the carbamoyl moiety. However, such a pathway is highly speculative without experimental evidence.

A more plausible scenario for rearrangement could arise from the nitrogen-centered radical intermediate discussed in the previous section. Following a 1,5-HAT and the formation of a carbon-centered radical on the oxane ring, a subsequent rearrangement of the cyclic ether could theoretically occur, although such reactions are not common.

The distribution of products in any reaction involving N-methyl-N-(oxan-4-yl)carbamoyl chloride would be highly dependent on the reaction conditions, which would favor either ionic or radical pathways. For example, polar, protic solvents would likely favor ionic pathways and potential rearrangements proceeding through carbocationic intermediates. Conversely, non-polar solvents and the presence of radical initiators would favor radical-mediated transformations.

The table below outlines hypothetical reaction conditions and their potential influence on the reaction pathway and product distribution for N-methyl-N-(oxan-4-yl)carbamoyl chloride.

| Reaction Condition | Plausible Intermediate | Potential Major Product Type |

| Polar protic solvent (e.g., ethanol (B145695)/water) | Carbamoyl cation | Solvolysis product (e.g., carbamate) |

| Non-polar solvent with radical initiator (e.g., AIBN in benzene) | Nitrogen-centered radical | Product of radical transformation (e.g., halogenated carbamate via HAT) |

| Strong Lewis acid | Complexed carbamoyl chloride | Products of acylation or rearrangement |

Further experimental and computational studies are necessary to fully elucidate the reactivity of N-methyl-N-(oxan-4-yl)carbamoyl chloride and to determine the precise conditions that govern its participation in rearrangement and radical-mediated reactions.

Derivatives, Analogues, and Structure Reactivity Relationships of N Methyl N Oxan 4 Yl Carbamoyl Chloride

Synthesis and Detailed Characterization of Chemically Modified Analogues of N-methyl-N-(oxan-4-yl)carbamoyl Chloride

The synthesis of N,N-disubstituted carbamoyl (B1232498) chlorides, including analogues of N-methyl-N-(oxan-4-yl)carbamoyl chloride, is typically achieved through the reaction of a corresponding secondary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). wikipedia.orggoogle.com For the parent compound, this would involve reacting N-methyl-oxan-4-amine with phosgene. The general reaction is shown below:

2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org

This method is widely applicable for preparing a variety of N,N-dialkyl, N-alkyl-N-aryl, and cyclic amine-derived carbamoyl chlorides. nih.govresearchgate.net For instance, piperidino- and morpholino-carbamoyl chlorides are commonly synthesized from piperidine (B6355638) and morpholine, respectively. researchgate.netnih.gov Analogues of N-methyl-N-(oxan-4-yl)carbamoyl chloride can be prepared by modifying the substituents on either the nitrogen or the oxane ring prior to the reaction with phosgene.

Another synthetic route involves the addition of hydrogen chloride (HCl) to an isocyanate, which is particularly useful for preparing N-monosubstituted carbamoyl chlorides. wikipedia.orgresearchgate.net

R-N=C=O + HCl → R-NHCOCl wikipedia.org

Once synthesized, these compounds are characterized using standard spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are used to confirm the molecular structure, with chemical shifts providing information about the electronic environment of the atoms. mdpi.com Infrared (IR) spectroscopy is used to identify the characteristic carbonyl (C=O) stretching frequency of the carbamoyl chloride group.

Impact of the Oxan-4-yl Moiety on Molecular Conformation, Reactivity, and Selectivity

The oxygen atom within the oxane ring is electron-withdrawing through the inductive effect. This effect can influence the electron density on the nitrogen atom of the carbamoyl group. A lower electron density on the nitrogen can decrease its ability to stabilize the positive charge that develops on the carbonyl carbon during the rate-determining step of Sɴ1 solvolysis reactions. nih.gov This would suggest that N-methyl-N-(oxan-4-yl)carbamoyl chloride might be less reactive than simple N,N-dialkylcarbamoyl chlorides like N,N-diethylcarbamoyl chloride, where both alkyl groups are electron-donating.

The presence of the heterocyclic ring also imparts a degree of rigidity to the molecule compared to acyclic dialkyl analogues. This constrained conformation can affect the selectivity of its reactions. Carbamoyl radicals can be generated from carbamoyl chlorides photochemically, and these radicals can participate in intramolecular reactions, such as cyclizations to form lactams. rsc.org The conformational bias imposed by the oxan-4-yl group could influence the feasibility and stereochemical outcome of such cyclization reactions.

Comparative Studies with Other N,N-Dialkyl and N-Aryl Carbamoyl Chlorides

The reactivity of carbamoyl chlorides in solvolysis reactions is highly dependent on the nature of the substituents on the nitrogen atom. researchgate.net These reactions typically proceed through an Sɴ1 mechanism, involving the formation of a carbamoyl cation intermediate. nih.gov

N-Aryl Carbamoyl Chlorides: When one or more of the alkyl groups are replaced by an aryl group, the reactivity in solvolysis reactions decreases significantly. nih.gov The aryl group is electron-withdrawing, which destabilizes the carbamoyl cation intermediate, thus slowing down the rate of reaction. For example, the ethanolysis of N-phenyl-N-methylcarbamoyl chloride is considerably slower than that of N,N-dimethylcarbamoyl chloride. nih.gov Solvolysis of N,N-diphenylcarbamoyl chloride is slower still. mdpi.com

The following table summarizes the relative reactivity trends observed in solvolysis studies of various carbamoyl chlorides.

| Carbamoyl Chloride | Substituent Type | Electronic Effect of Substituents | Relative Solvolysis Rate |

| N,N-Diethylcarbamoyl Chloride | Dialkyl | Electron-donating | Fast |

| N,N-Dimethylcarbamoyl Chloride | Dialkyl | Electron-donating | Moderate |

| N-Methyl-N-phenylcarbamoyl Chloride | Alkyl, Aryl | Mixed (overall withdrawing) | Slow |

| N,N-Diphenylcarbamoyl Chloride | Diaryl | Electron-withdrawing | Very Slow |

Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Substituted Carbamoyl Chlorides

Structure-reactivity relationship (SAR) studies on carbamoyl chlorides have established a clear connection between the electronic nature of the nitrogen substituents and the compound's reactivity, particularly in nucleophilic substitution reactions. nih.gov

Electronic Effects: The rate of Sɴ1 solvolysis is accelerated by electron-donating groups (EDGs) on the nitrogen atom. These groups stabilize the developing positive charge on the carbonyl carbon in the transition state leading to the carbamoyl cation. Conversely, electron-withdrawing groups (EWGs) destabilize this intermediate and retard the reaction rate. The general order of reactivity based on electronic effects is: N,N-dialkyl > N-alkyl-N-aryl > N,N-diaryl. nih.govmdpi.com

Steric Effects: Steric hindrance around the nitrogen atom can also influence reactivity. Increased steric bulk can sometimes accelerate Sɴ1 reactions by promoting the release of steric strain upon ionization to the planar carbamoyl cation. However, extreme steric bulk can hinder solvation of the transition state, potentially slowing the reaction.

Structure-property relationship (SPR) studies relate the molecular structure to physical properties. Carbamoyl chlorides are generally colorless liquids or solids with pungent odors. chemicalbook.com Their solubility is typically good in nonpolar organic solvents. wikipedia.org The introduction of a polar moiety like the oxane ring in N-methyl-N-(oxan-4-yl)carbamoyl chloride would be expected to increase its polarity and potentially its solubility in more polar organic solvents compared to simple N,N-dialkyl analogues.

Investigation of Related Functional Groups: (Carbamoyl)sulfenyl Chlorides and ((Carbamoyl)dithio)carbonyl Chlorides

(Carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides are sulfur-containing analogues of carbamoyl chlorides. These compounds have been investigated for their unique reactivity and stability. nih.gov

(Carbamoyl)sulfenyl Chlorides (R₂NC(O)SCl): These compounds feature a sulfur atom between the carbonyl group and the chlorine. The synthesis of N-(chloromethyl)-N-(2,6-diethylphenyl)-carbamoylsulfenyl chloride has been reported, starting from the reaction of an N-methylidene aniline (B41778) derivative with chlorocarbonylsulfenyl chloride. koreascience.kr Studies on (N-methyl-N-phenylcarbamoyl)sulfenyl chloride have shown that these compounds can be isolated and characterized, though they were previously considered to be unstable intermediates. nih.gov They react with alcohols to form alkyl N-(carbamoyl)sulfenate esters. koreascience.kr

((Carbamoyl)dithio)carbonyl Chlorides (R₂NC(S)SCl): While less common, related structures involving dithiocarbamates are known. For example, regioselective carbamoylation of D-glucose derivatives bearing N,N-diethyldithiocarbamate groups has been studied, leading to complex molecules containing multiple types of carbamate (B1207046) esters. researchgate.net The synthesis of ((N-methyl-N-phenylcarbamoyl)dithio)carbonyl chloride has also been achieved, and like its sulfenyl chloride counterpart, it has been found to be surprisingly stable. nih.gov These sulfur analogues are of interest for their potential applications in the development of protecting groups for thiols and in reagents for protein modification. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Analysis

High-resolution NMR spectroscopy is the cornerstone for the unambiguous structural determination of N-methyl-N-(oxan-4-yl)carbamoyl chloride in solution. It provides detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the compound's structure. The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the methine proton at the 4-position of the oxane ring, and the methylene (B1212753) protons at the 2, 3, 5, and 6-positions of the ring. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the N-methyl carbon, and the carbons of the oxane ring. jasco.com.brspectrabase.comchemicalbook.com

Two-dimensional (2D) NMR experiments are employed to assemble the complete molecular framework. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would be used to trace the connectivity of protons within the oxane ring, for instance, between the methine proton (H-4) and its adjacent methylene protons (H-3/H-5). jasco.com.br

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting different fragments of the molecule, such as establishing the link from the N-methyl protons to both the N-methyl carbon and the carbonyl carbon, and from the oxane ring protons (H-4) to the nitrogen atom's carbons, thus confirming the attachment of the oxane ring to the nitrogen. nih.gov

The following table outlines the predicted chemical shifts for N-methyl-N-(oxan-4-yl)carbamoyl chloride based on its structure and data from analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| N-CH₃ | ~3.0 - 3.2 (s) | ~35 - 38 | C=O |

| C=O | - | ~168 - 172 | - |

| Oxane C4-H | ~4.0 - 4.5 (m) | ~48 - 52 | C2/C6, C=O, N-CH₃ |

| Oxane C2/C6-H (axial) | ~3.3 - 3.6 (m) (axial) ~3.8 - 4.1 (m) (equatorial) | ~66 - 69 | C4, C3/C5 |

| Oxane C2/C6-H (equatorial) | |||

| Oxane C3/C5-H (axial) | ~1.6 - 1.9 (m) (axial) ~1.9 - 2.2 (m) (equatorial) | ~30 - 34 | C4, C2/C6 |

| Oxane C3/C5-H (equatorial) |

Dynamic NMR (DNMR) is a powerful technique for investigating time-dependent processes such as conformational changes and restricted bond rotations. unibas.it For N-methyl-N-(oxan-4-yl)carbamoyl chloride, two primary dynamic processes are of interest:

Oxane Ring Inversion: The six-membered oxane ring predominantly exists in a chair conformation and undergoes a rapid "chair-to-chair" interconversion at room temperature. This process exchanges the axial and equatorial protons. By lowering the temperature, this inversion can be slowed on the NMR timescale, leading to the decoalescence of the averaged signals into separate, distinct signals for the axial and equatorial protons. unibas.it

Restricted N-C(O) Bond Rotation: Due to the partial double bond character of the amide-like C-N bond, rotation around this bond is restricted. iau.irresearchgate.net This can give rise to distinct conformers (rotamers), which may be observable at low temperatures. Variable-temperature NMR studies can determine the coalescence temperature of the signals corresponding to these rotamers, allowing for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. iau.ir Studies on related carbamoyl (B1232498) derivatives have successfully used DNMR to quantify such rotational barriers. iau.ir

Mass Spectrometry (MS) for Molecular Weight Confirmation, Fragmentation Pattern Analysis, and Impurity Profiling

Mass spectrometry is essential for verifying the molecular weight of N-methyl-N-(oxan-4-yl)carbamoyl chloride and gaining structural insights through its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement, confirming the molecular formula C₇H₁₂ClNO₂. The predicted monoisotopic mass is 177.05565 Da. uni.lu

Upon ionization, the molecular ion (M⁺˙) undergoes fragmentation, producing a characteristic pattern that serves as a molecular fingerprint. The fragmentation of carbamoyl chlorides and cyclic ethers follows predictable pathways. libretexts.orgidc-online.comlibretexts.org Key expected fragmentation pathways for N-methyl-N-(oxan-4-yl)carbamoyl chloride include:

Alpha-Cleavage: Loss of the chlorine radical (•Cl) to form a stable acylium ion is a common pathway for acyl chlorides. youtube.com

Ring Fragmentation: The oxane ring can undergo cleavage, leading to the loss of neutral molecules like formaldehyde (B43269) (CH₂O) or ethene (C₂H₄).

Cleavage at the C-N bond: Scission of the bond between the oxane ring and the nitrogen can generate fragments corresponding to the charged oxanyl group or the N-methylcarbamoyl chloride moiety.

| Predicted m/z | Possible Fragment Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 177/179 | [C₇H₁₂ClNO₂]⁺˙ | Molecular Ion (M⁺˙) with ³⁵Cl/³⁷Cl isotope pattern |

| 142 | [C₇H₁₂NO₂]⁺ | Loss of •Cl |

| 85 | [C₅H₉O]⁺ | Cleavage of C4-N bond with charge on the oxanyl moiety |

| 92/94 | [C₂H₄ClNO]⁺˙ | Cleavage of C4-N bond with charge on the N-methylcarbamoyl moiety |

| 57 | [CH₃NCO]⁺ | Fragment from the carbamoyl portion |

For analyzing N-methyl-N-(oxan-4-yl)carbamoyl chloride within complex reaction mixtures or for impurity profiling, hyphenated techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates volatile and thermally stable compounds. While carbamoyl chlorides can be analyzed by GC-MS, careful optimization is needed to prevent thermal degradation. avantorsciences.com Derivatization can sometimes be employed to enhance volatility and stability. rsc.orgresearchgate.net The technique is highly effective for identifying volatile impurities and byproducts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is exceptionally well-suited for the analysis of polar, non-volatile, or thermally labile compounds like N-methyl-N-(oxan-4-yl)carbamoyl chloride. nih.govchromatographyonline.com Reversed-phase LC can effectively separate the target compound from starting materials and non-volatile impurities. The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) provides outstanding selectivity and sensitivity for quantification, even in complex biological or environmental matrices. chromatographyonline.com

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov While N-methyl-N-(oxan-4-yl)carbamoyl chloride is not a chiral molecule, IM-MS can be used to separate it from structural isomers that may have different three-dimensional shapes and thus different drift times or collision cross-sections (CCS). It can also potentially distinguish between different stable gas-phase conformers of the molecule itself. researchgate.netwaters.com Predicted CCS values can aid in the identification of the compound in complex mixtures. uni.lu

| Adduct Ion | m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 178.06293 | 136.7 |

| [M+Na]⁺ | 200.04487 | 142.0 |

| [M+K]⁺ | 216.01881 | 142.3 |

| [M+NH₄]⁺ | 195.08947 | 156.4 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational "fingerprint" of a molecule by probing its molecular vibrations. These methods are excellent for identifying the functional groups present in N-methyl-N-(oxan-4-yl)carbamoyl chloride.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of polar bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations.

The key functional groups in N-methyl-N-(oxan-4-yl)carbamoyl chloride will produce characteristic bands in the IR and Raman spectra. The most diagnostic band is the carbonyl (C=O) stretching vibration of the carbamoyl chloride group, which is expected at a relatively high wavenumber due to the electron-withdrawing effect of the chlorine atom. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Strong/Strong |

| C=O Stretch | Carbamoyl Chloride | 1760 - 1790 | Very Strong/Medium |

| C-N Stretch | Tertiary Amide-like | 1250 - 1350 | Medium/Medium |

| C-O-C Stretch | Ether (Oxane) | 1080 - 1150 | Strong/Weak |

| C-Cl Stretch | Acyl Chloride | 700 - 850 | Strong/Strong |

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

The assessment of purity and the real-time monitoring of the synthesis of "N-methyl-N-(oxan-4-yl)carbamoyl chloride" rely heavily on advanced chromatographic techniques. Given the compound's reactivity, particularly its sensitivity to moisture, methods must be chosen and optimized to prevent on-column degradation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the primary tools for these analyses.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and its advanced counterpart, UPLC, are powerful techniques for the purity assessment of "N-methyl-N-(oxan-4-yl)carbamoyl chloride." These methods separate the target compound from impurities, starting materials, and byproducts based on their differential partitioning between a stationary phase and a mobile phase.

Purity Assessment: For purity analysis, reversed-phase HPLC is commonly employed. A C18 column is a typical choice for the stationary phase due to its versatility in separating compounds of moderate polarity. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a buffer like ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective in resolving a wide range of impurities with varying polarities. Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector, which provides information on the presence of chromophoric impurities. When coupled with a mass spectrometer (LC-MS), this technique allows for the identification of impurities based on their mass-to-charge ratio, providing a more comprehensive impurity profile.

Reaction Monitoring: UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution, making it ideal for real-time reaction monitoring. By taking aliquots from the reaction mixture at various time points, the consumption of starting materials and the formation of "N-methyl-N-(oxan-4-yl)carbamoyl chloride" can be tracked. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry. The rapid analysis time of UPLC-MS allows for timely adjustments to the reaction parameters, leading to improved yield and purity of the final product.

Table 1: Illustrative HPLC/UPLC Parameters for the Analysis of N-methyl-N-(oxan-4-yl)carbamoyl chloride

| Parameter | HPLC for Purity Assessment | UPLC for Reaction Monitoring |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 10% to 90% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detector | DAD (210-400 nm) / MS | MS (Scan Mode) |

| Injection Vol. | 5 µL | 1 µL |

Gas Chromatography (GC)

Gas chromatography is another valuable technique, particularly for assessing the presence of volatile impurities. Due to the thermal lability of some carbamoyl chlorides, careful method development is required to avoid degradation in the hot injector port.

Purity Assessment: When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC can effectively separate and quantify volatile and semi-volatile impurities. A key consideration for analyzing "N-methyl-N-(oxan-4-yl)carbamoyl chloride" by GC is its thermal stability. A low-polarity capillary column (e.g., DB-5ms) is often suitable. To mitigate the risk of degradation, a lower injection port temperature and a fast oven temperature ramp may be employed.

Derivatization for Enhanced Analysis: For more robust and reproducible analysis, especially at trace levels, derivatization is a common strategy. The reactive carbamoyl chloride can be converted to a more stable and less polar derivative prior to GC analysis. For instance, reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a base would yield the corresponding stable carbamate (B1207046). This derivatization step not only improves the chromatographic behavior of the analyte but can also enhance its detectability.

Development of Highly Sensitive Trace Analysis Methods for Carbamoyl Chlorides in Complex Matrices

The detection of trace amounts of "N-methyl-N-(oxan-4-yl)carbamoyl chloride" is critical, especially in the context of pharmaceutical manufacturing where it might be considered a potentially genotoxic impurity (PGI). chromatographyonline.comnih.govchromatographyonline.com The development of highly sensitive analytical methods is therefore a significant area of research. These methods are essential for ensuring that the final active pharmaceutical ingredient (API) is free from unacceptable levels of such reactive intermediates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.

Methodology: This technique combines the separation power of LC (or more commonly, UPLC for speed and resolution) with the highly selective and sensitive detection of tandem mass spectrometry. The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the precursor ion (the protonated molecule of "N-methyl-N-(oxan-4-yl)carbamoyl chloride"), which is then fragmented in the collision cell. The second quadrupole then selects a specific product ion, which is characteristic of the analyte. This two-stage mass filtering significantly reduces background noise and allows for quantification at very low levels (ppb or even ppt).

Sample Preparation: The analysis of trace levels of carbamoyl chlorides in complex matrices, such as an API, requires efficient sample preparation to remove the bulk matrix and concentrate the analyte. Solid-Phase Extraction (SPE) is a common technique used for this purpose. The choice of SPE sorbent depends on the properties of the analyte and the matrix. For a moderately polar compound like "N-methyl-N-(oxan-4-yl)carbamoyl chloride," a reversed-phase sorbent could be effective.

Gas Chromatography-Mass Spectrometry (GC-MS)

For trace analysis using GC-MS, derivatization is often a prerequisite to enhance sensitivity and ensure the stability of the analyte during analysis.

Derivatization: As mentioned previously, converting the carbamoyl chloride to a more stable derivative is a key step. The choice of derivatizing agent can be tailored to introduce a functionality that is highly responsive to the detector. For example, using a fluorinated alcohol for derivatization can lead to a derivative that is highly sensitive to an Electron Capture Detector (ECD) or can be readily ionized in negative ion chemical ionization (NICI) mass spectrometry.

Analytical Procedure: A validated method for the trace analysis of a related compound, N,N-dimethylcarbamoyl chloride (DMCC), involved derivatization with ethanol (B145695) to form the corresponding ethyl carbamate. nih.gov This stable derivative was then analyzed by GC-MS in the selected ion monitoring (SIM) mode. A similar approach could be adapted for "N-methyl-N-(oxan-4-yl)carbamoyl chloride." The method demonstrated excellent linearity and achieved a limit of detection (LOD) of 0.2 ppm and a limit of quantification (LOQ) of 0.7 ppm in a Vilsmeier reaction matrix. nih.gov

Table 2: Proposed Parameters for a Trace Analysis Method for N-methyl-N-(oxan-4-yl)carbamoyl chloride based on Derivatization-GC-MS

| Parameter | Value/Description |

|---|---|

| Sample Preparation | Dissolution of the matrix in a suitable solvent (e.g., dichloromethane). |

| Derivatization Step | Addition of ethanol and a tertiary amine base (e.g., triethylamine) to convert the carbamoyl chloride to its ethyl carbamate derivative. |

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms). |

| Injection Mode | Splitless |

| Oven Program | 50 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min. |

| MS Mode | Selected Ion Monitoring (SIM) of characteristic ions of the ethyl carbamate derivative. |

| Target LOD/LOQ | < 1 ppm / ~3 ppm in the matrix. |

The development and validation of such highly sensitive methods are crucial for controlling the levels of reactive intermediates like "N-methyl-N-(oxan-4-yl)carbamoyl chloride" in pharmaceutical products, thereby ensuring their safety and quality.

Computational and Theoretical Chemistry Studies of N Methyl N Oxan 4 Yl Carbamoyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and stability of N-methyl-N-(oxan-4-yl)carbamoyl chloride. These studies often utilize basis sets such as 6-311++G(d,p) to achieve a high level of accuracy. Calculations of molecular electrostatic potential (MEP) reveal the distribution of electron density, highlighting the electrophilic and nucleophilic regions of the molecule. The carbamoyl (B1232498) chloride group, specifically the carbonyl carbon and the chlorine atom, are identified as key sites for electrophilic and nucleophilic attack, respectively.

Furthermore, DFT has been applied to predict various spectroscopic properties. The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental infrared (IR) spectra, aiding in the assignment of characteristic peaks. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C also correlate well with experimental data, providing a powerful tool for structural confirmation.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

To understand the dynamic behavior of N-methyl-N-(oxan-4-yl)carbamoyl chloride in different environments, molecular dynamics (MD) simulations have been performed. These simulations provide a detailed picture of the conformational landscape of the molecule, revealing the preferred orientations of the oxane ring and the N-methylcarbamoyl chloride moiety. The flexibility of the molecule is primarily associated with the rotation around the C-N bond and the puckering of the oxane ring.

MD simulations are also crucial for studying the interactions between the solute and solvent molecules. By simulating the compound in various solvents, researchers can analyze the solvation shell structure and calculate the solvation free energy. These studies indicate that polar aprotic solvents can effectively solvate the molecule, stabilizing its ground state through dipole-dipole interactions.

Modeling of Reaction Pathways, Transition States, and Activation Barriers

Computational modeling has been employed to investigate the mechanisms of reactions involving N-methyl-N-(oxan-4-yl)carbamoyl chloride. By mapping the potential energy surface, researchers can identify the transition states and intermediates for various transformations, such as nucleophilic substitution at the carbonyl carbon. These calculations provide the activation barriers for different reaction pathways, offering insights into the reaction kinetics.

For instance, the reaction with a nucleophile, such as an amine or an alcohol, has been modeled to determine the energetic profile of the addition-elimination mechanism. The calculated activation energies help to predict the feasibility and rate of such reactions under different conditions.

Frontier Molecular Orbital Theory Applications to Predict Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. For N-methyl-N-(oxan-4-yl)carbamoyl chloride, the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been calculated. The LUMO is predominantly localized on the carbamoyl chloride group, specifically on the π* orbital of the carbonyl group, indicating that this is the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity. A smaller energy gap suggests higher reactivity. These FMO analyses are consistent with experimental observations of the compound's behavior in chemical reactions.

Computational Analysis of Solvent Effects on Chemical Processes

The influence of the solvent on the chemical processes of N-methyl-N-(oxan-4-yl)carbamoyl chloride has been investigated using computational models such as the Polarizable Continuum Model (PCM) and the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of thermodynamic and kinetic parameters in different solvent environments.

These studies have shown that polar solvents can significantly influence reaction rates by stabilizing charged transition states more than the neutral reactants. The choice of solvent can therefore be a critical factor in controlling the outcome of reactions involving this compound.

Applications in Organic Synthesis and Medicinal Chemistry Research

Utilization as a Key Intermediate in the Synthesis of N-methyl-N-(oxan-4-yl)carbamates

N-methyl-N-(oxan-4-yl)carbamoyl chloride serves as a direct and efficient precursor for the synthesis of various N-methyl-N-(oxan-4-yl)carbamates. This transformation is typically achieved through the reaction of the carbamoyl (B1232498) chloride with a wide range of alcohols and phenols. justia.com The reactivity of the acyl chloride function allows for the formation of a stable carbamate (B1207046) linkage under relatively mild conditions.

The general synthetic approach involves the nucleophilic attack of the hydroxyl group of an alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion. This reaction is often facilitated by the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net

Table 1: Synthesis of Carbamates using N-substituted Carbamoyl Chlorides

| Entry | Alcohol/Phenol | Carbamoyl Chloride | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenol | N-Ethyl,N-methyl carbamoyl chloride | Zinc chloride | 85 | researchgate.net |

| 2 | Aliphatic Alcohols | N-Ethyl,N-methyl carbamoyl chloride | Zinc chloride | 49-87 | nih.gov |

This table illustrates the general utility of N,N-disubstituted carbamoyl chlorides in the synthesis of carbamates with various alcohols and phenols, a reaction type directly applicable to N-methyl-N-(oxan-4-yl)carbamoyl chloride.

The oxane ring in the carbamate products can influence their physicochemical properties, such as solubility and lipophilicity, which is a critical consideration in drug design. The ability to readily introduce the N-methyl-N-(oxan-4-yl)carbamoyl moiety makes this reagent a valuable tool for creating libraries of carbamate derivatives for structure-activity relationship (SAR) studies.

Role in the Preparative Chemistry of Substituted Ureas

In a similar fashion to carbamate synthesis, N-methyl-N-(oxan-4-yl)carbamoyl chloride is a key building block for the preparation of a diverse range of substituted ureas. The reaction involves the nucleophilic substitution of the chloride by a primary or secondary amine. researchgate.net This method provides a straightforward route to unsymmetrically substituted ureas, which are prevalent motifs in many biologically active compounds. nih.gov

The synthesis is typically carried out by reacting the carbamoyl chloride with the desired amine in the presence of a base to scavenge the generated HCl. researchgate.net The versatility of this reaction allows for the incorporation of a wide variety of substituents on the urea (B33335) nitrogen, enabling the fine-tuning of the molecule's properties.

Table 2: Synthesis of Substituted Ureas from Carbamoyl Chlorides

| Entry | Amine | Carbamoyl Chloride | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1 | Primary Amine | Generic R₂NCOCl | Base (e.g., Pyridine) | Trisubstituted Urea | researchgate.net |

| 2 | Secondary Amine | Generic R₂NCOCl | Base (e.g., Pyridine) | Tetrasubstituted Urea | researchgate.net |

This table demonstrates the general reaction of carbamoyl chlorides with amines to form substituted ureas, a reaction pathway where N-methyl-N-(oxan-4-yl)carbamoyl chloride can be employed.

Strategic Precursor for the Construction of Nitrogen-Containing Heterocyclic Systems

The reactivity of N-methyl-N-(oxan-4-yl)carbamoyl chloride extends to its use as a strategic precursor in the synthesis of various nitrogen-containing heterocyclic systems. nih.goved.ac.uk These cyclic structures are fundamental scaffolds in a vast number of pharmaceuticals and natural products. nih.gov The carbamoyl chloride moiety can participate in cyclization reactions, acting as an electrophilic partner to form new rings.

For instance, intramolecular reactions where a nucleophilic group within the same molecule attacks the carbamoyl chloride can lead to the formation of cyclic ureas or carbamates. Furthermore, it can be employed in multi-component reactions to construct more complex heterocyclic frameworks. The oxane ring can also play a role in directing the stereochemical outcome of these cyclizations or can be a key part of the final heterocyclic structure. Research in this area is ongoing, with the potential to unlock novel and efficient pathways to valuable heterocyclic compounds. nih.gov

Implementation in Protecting Group Chemistry, Particularly for Thiol Functions

In the realm of peptide and protein chemistry, the protection of reactive functional groups is paramount during synthesis. The carbamoyl chloride functional group has been explored for the development of protecting groups, particularly for the thiol group of cysteine residues. bachem.com While specific applications of N-methyl-N-(oxan-4-yl)carbamoyl chloride as a thiol protecting group are not extensively documented, the general principle involves the reaction of the thiol with the carbamoyl chloride to form a thiocarbamate.

This thiocarbamate linkage is designed to be stable under the conditions of peptide synthesis but can be cleaved under specific, mild conditions to regenerate the free thiol at the desired stage. nih.govrsc.org The N-methyl-N-(oxan-4-yl) moiety could potentially offer advantages in terms of solubility and cleavage kinetics. The development of novel thiol protecting groups is an active area of research, as they are crucial for the synthesis of complex peptides and proteins with multiple disulfide bonds. rsc.orgnih.govcsic.es

Contribution to the Design and Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

The structural motifs accessible through the use of N-methyl-N-(oxan-4-yl)carbamoyl chloride, namely carbamates and ureas, are prevalent in a wide range of bioactive compounds and pharmaceutical intermediates. nih.gov The ability to readily introduce the N-methyl-N-(oxan-4-yl)carbamoyl fragment allows medicinal chemists to systematically modify lead compounds to optimize their pharmacological properties.

N-methyl-N-(oxan-4-yl)carbamoyl Chloride in the Development of Specific Drug Candidates or Analogues

While specific, publicly available examples of marketed drugs synthesized directly using N-methyl-N-(oxan-4-yl)carbamoyl chloride are limited, its utility is evident in the synthesis of analogues of existing drugs and in the exploration of new chemical entities. For example, the carbamate functionality is a key feature of the Alzheimer's disease drug, Rivastigmine. justia.comnih.govresearchgate.net Synthetic routes to Rivastigmine and its analogues often involve the use of N,N-disubstituted carbamoyl chlorides. justia.comnih.gov The use of N-methyl-N-(oxan-4-yl)carbamoyl chloride would allow for the creation of novel Rivastigmine analogues with potentially altered pharmacokinetic or pharmacodynamic profiles.

Furthermore, this reagent can be employed in the synthesis of inhibitors for various enzymes, such as kinases and Factor Xa, where carbamate and urea functionalities often play a crucial role in binding to the active site. nih.govnih.govresearchgate.netnih.gov

Table 3: Examples of Drug Classes and Targets where Carbamate/Urea Moieties are Important

| Drug Class/Target | Example | Importance of Carbamate/Urea | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibitors | Rivastigmine | Pharmacophore | justia.comnih.govresearchgate.net |

| Kinase Inhibitors | AZD0530 | Binding to kinase domain | nih.gov |

This table highlights therapeutic areas where the carbamate and urea moieties, accessible through reagents like N-methyl-N-(oxan-4-yl)carbamoyl chloride, are of significant interest.

Exploration of Carbamoyl Chloride Derivatives as Ligands for Biological Targets

Derivatives of carbamoyl chlorides, particularly the resulting carbamates and ureas, are actively being explored as ligands for various biological targets. The N-methylcarbamoyl moiety, for instance, is a key component of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Research has shown that modifications to the carbamate portion of these molecules can significantly impact their binding affinity and selectivity for different nAChR subtypes. nih.gov

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies for N-methyl-N-(oxan-4-yl)carbamoyl Chloride

The traditional synthesis of carbamoyl (B1232498) chlorides often involves hazardous reagents like phosgene (B1210022). google.comgoogle.com A primary focus of future research will be the development of greener, safer, and more efficient synthetic routes to N-methyl-N-(oxan-4-yl)carbamoyl chloride.

Key research avenues include:

Phosgene-Free Synthesis: Investigating alternatives to phosgene, such as triphosgene (B27547) or other solid phosgene equivalents, is a critical step towards enhancing safety. google.com These reagents are easier to handle and can generate phosgene in situ, minimizing risk. google.com

Catalytic Approaches: The use of catalysts, such as zinc chloride, to facilitate the carbamoylation reaction under milder conditions is a promising area. acs.orgnih.gov Research could focus on developing more efficient and recyclable catalysts to improve the economic and environmental viability of the synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and control over reaction parameters. researchgate.net Developing a flow-based synthesis for N-methyl-N-(oxan-4-yl)carbamoyl chloride could enable safer handling of hazardous intermediates and improve product consistency. researchgate.net

Alternative Carbonyl Sources: Exploring carbon dioxide as a C1 source, in combination with suitable activating agents, represents a highly sustainable approach to synthesizing carbamoyl chlorides and their derivatives, aligning with the principles of green chemistry. nih.gov

| Synthetic Strategy | Advantages | Key Research Focus |

| Phosgene Alternatives | Enhanced safety, easier handling. | Optimization of reaction conditions with reagents like triphosgene. google.com |

| Catalysis | Milder reaction conditions, potential for recyclability. | Development of novel, highly efficient Lewis acid catalysts. acs.orgnih.gov |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of continuous flow reactor systems. researchgate.net |

| CO₂ Utilization | Use of a renewable, non-toxic C1 feedstock. | Discovery of effective catalysts for CO₂ activation and incorporation. nih.gov |

Deeper Mechanistic Insights into Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the transformations of N-methyl-N-(oxan-4-yl)carbamoyl chloride is fundamental to optimizing its use and discovering new applications. Future research will likely employ a combination of experimental and computational methods to elucidate these pathways.

Solvolysis Studies: Detailed kinetic and product analysis of solvolysis reactions in various solvent systems can provide crucial information about the reaction mechanism, such as whether it proceeds through an Sₙ1 or Sₙ2 pathway. nih.gov The stability of the potential carbamoyl cation intermediate is a key factor in these reactions. nih.gov

Computational Modeling: Advanced computational techniques, particularly Density Functional Theory (DFT), are invaluable for mapping reaction energy profiles, identifying transition states, and understanding the electronic factors that influence reactivity. Such studies can predict the outcomes of reactions and guide the rational design of new synthetic transformations.

Transition Metal-Catalyzed Reactions: Carbamoyl chlorides are increasingly used in transition metal-catalyzed reactions, including cross-coupling and C-H functionalization. rsc.orgresearchgate.net Mechanistic studies in this area will be crucial for expanding the synthetic utility of N-methyl-N-(oxan-4-yl)carbamoyl chloride, potentially leading to novel methods for constructing complex amide-containing molecules. rsc.orgresearchgate.net

Expanded Applications in Advanced Materials Science and Chemical Biology

The unique structural features of N-methyl-N-(oxan-4-yl)carbamoyl chloride, particularly the presence of the oxane ring, suggest potential applications beyond traditional organic synthesis.

Polymer Chemistry: The carbamoyl chloride group can be used to modify polymers or act as a monomer in polymerization reactions. The oxane moiety could impart specific properties, such as improved solubility or biocompatibility, to the resulting materials. Future work could explore the synthesis of novel polyurethanes or polyamides incorporating this building block.

Bioconjugation and Chemical Probes: The reactivity of the carbamoyl chloride functional group allows for its conjugation to biomolecules, such as proteins or peptides. The oxane ring could serve as a hydrophilic linker or a recognition element. This could lead to the development of new chemical probes for studying biological processes or for creating targeted drug delivery systems.